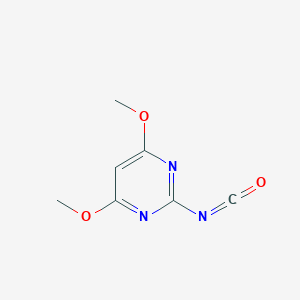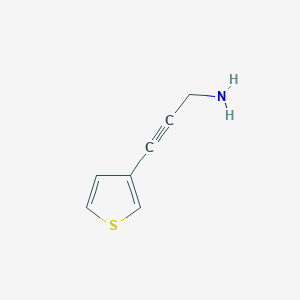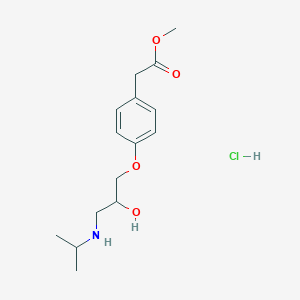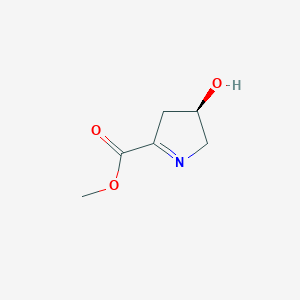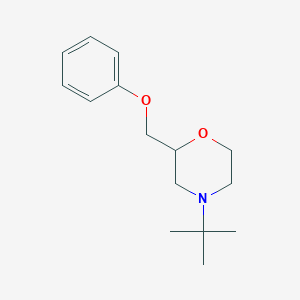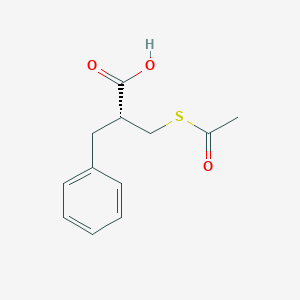
Ethyleneglycol bis(succinimidyl succinate)hydroxyethylethylenediamine triacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
YM 46303 is a selective and potent muscarinic receptor antagonist that exhibits high affinity for the M3 receptor.
Preparation Methods
The synthesis of YM 46303 involves the preparation of quinuclidinyl heteroarylcarbamate derivatives. The synthetic route typically includes the following steps:
Formation of quinuclidinyl intermediate: This involves the reaction of quinuclidine with appropriate reagents to form the intermediate.
Coupling with biphenylylcarbamate: The intermediate is then coupled with biphenylylcarbamate under specific reaction conditions to form YM 46303
Industrial production methods for YM 46303 are not widely documented, but the synthesis generally follows similar steps with optimization for large-scale production.
Chemical Reactions Analysis
YM 46303 undergoes various chemical reactions, including:
Oxidation: YM 46303 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: YM 46303 can undergo substitution reactions where specific functional groups are replaced with others
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
YM 46303 has several scientific research applications, including:
Chemistry: Used as a model compound to study muscarinic receptor antagonism and its effects on various chemical pathways.
Biology: Employed in studies involving muscarinic receptors, particularly the M3 receptor, to understand their role in biological processes.
Medicine: Investigated for its potential therapeutic applications in treating urinary urge incontinence and other conditions related to muscarinic receptor activity.
Industry: Utilized in the development of new drugs and therapeutic agents targeting muscarinic receptors
Mechanism of Action
YM 46303 exerts its effects by selectively binding to and antagonizing the M3 muscarinic receptor. This receptor is involved in various physiological processes, including smooth muscle contraction and glandular secretion. By blocking the M3 receptor, YM 46303 inhibits these processes, leading to its therapeutic effects in conditions like urinary urge incontinence .
Comparison with Similar Compounds
YM 46303 is unique due to its high selectivity and potency for the M3 receptor compared to other muscarinic receptor antagonists. Similar compounds include:
Oxybutynin: Another muscarinic receptor antagonist used to treat urinary incontinence. .
Darifenacin: A selective M3 receptor antagonist used for similar therapeutic purposes.
Tiotropium Bromide: Another muscarinic receptor antagonist with applications in treating respiratory conditions
YM 46303 stands out due to its higher selectivity and potency, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
112028-42-9 |
|---|---|
Molecular Formula |
C33H41N5O16 |
Molecular Weight |
763.7 g/mol |
IUPAC Name |
2-[[(2S)-2-[bis(carboxymethyl)amino]-3-[4-[[2-[[4-[2-[4-(2,5-dioxopyrrol-1-yl)-4-oxobutanoyl]oxyethoxy]-4-oxobutanoyl]amino]acetyl]amino]phenyl]propyl]-(2-hydroxyethyl)amino]acetic acid |
InChI |
InChI=1S/C33H41N5O16/c39-12-11-36(18-29(45)46)17-23(37(19-30(47)48)20-31(49)50)15-21-1-3-22(4-2-21)35-25(41)16-34-24(40)5-9-32(51)53-13-14-54-33(52)10-8-28(44)38-26(42)6-7-27(38)43/h1-4,6-7,23,39H,5,8-20H2,(H,34,40)(H,35,41)(H,45,46)(H,47,48)(H,49,50)/t23-/m0/s1 |
InChI Key |
YVWHQQRSCBAMFB-QHCPKHFHSA-N |
SMILES |
C1=CC(=CC=C1CC(CN(CCO)CC(=O)O)N(CC(=O)O)CC(=O)O)NC(=O)CNC(=O)CCC(=O)OCCOC(=O)CCC(=O)N2C(=O)C=CC2=O |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](CN(CCO)CC(=O)O)N(CC(=O)O)CC(=O)O)NC(=O)CNC(=O)CCC(=O)OCCOC(=O)CCC(=O)N2C(=O)C=CC2=O |
Canonical SMILES |
C1=CC(=CC=C1CC(CN(CCO)CC(=O)O)N(CC(=O)O)CC(=O)O)NC(=O)CNC(=O)CCC(=O)OCCOC(=O)CCC(=O)N2C(=O)C=CC2=O |
Synonyms |
EGS-HED3A ethyleneglycol bis(succinimidyl succinate)hydroxyethylethylenediamine triacetic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


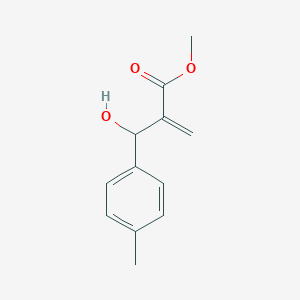

![8-(2,4-Dimethoxyphenyl)-6-methoxy-6,7-dimethyl-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene](/img/structure/B55853.png)

